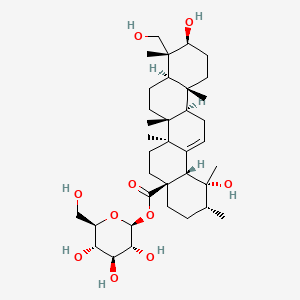
胡椒碱
科学研究应用
胡椒碱具有广泛的科学研究应用:
化学: 用作研究酰胺键形成和反应的模型化合物。
生物学: 研究其在植物防御机制和化感作用中的作用。
作用机制
胡椒碱通过多种机制发挥作用:
分子靶点: 它作用于 TRPV1 受体,该受体参与疼痛和温度感觉.
涉及的途径: 胡椒碱抑制 α-葡萄糖苷酶和酰基辅酶 A 胆固醇酰基转移酶 (ACAT) 等酶的活性,从而导致其抗糖尿病和降胆固醇作用.
类似化合物:
辣椒素: 另一种 TRPV1 受体激动剂,以其辛辣的味道和止痛特性而闻名。
胡椒碱: 存在于黑胡椒中,具有相似的抗炎和抗癌特性。
胡椒碱的独特性:
- 胡椒碱因其作为 TRPV1 受体拮抗剂和 α-葡萄糖苷酶和 ACAT 等酶抑制剂的双重作用而独一无二。 这种双重功能使其成为一种用途广泛的化合物,具有多种治疗应用 .
生化分析
Biochemical Properties
Pellitorine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to enhance the immune response by promoting the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT) in goldfish infected with Argulus spp. . Additionally, pellitorine induces the generation of reactive oxygen species (ROS), leading to cellular damage in parasites . These interactions highlight pellitorine’s potential as an antiparasitic agent.
Cellular Effects
Pellitorine exerts various effects on different cell types and cellular processes. It has demonstrated strong cytotoxic activities against cancer cell lines such as HL60 and MCT-7 . Pellitorine influences cell function by disrupting cell signaling pathways, leading to apoptosis in cancer cells . Moreover, it has been found to inhibit the expression of cell adhesion molecules and reduce leukocyte migration in endothelial cells . These effects suggest that pellitorine can modulate immune responses and inhibit cancer cell proliferation.
Molecular Mechanism
At the molecular level, pellitorine exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, leading to the generation of ROS and subsequent cellular damage in parasites . In cancer cells, pellitorine induces apoptosis by disrupting mitochondrial function and activating caspase pathways . Additionally, pellitorine has been shown to inhibit the TRPV1 ion channel, which plays a role in pain perception and inflammation . These molecular interactions underline pellitorine’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pellitorine have been observed to change over time. Pellitorine has demonstrated stability and sustained activity in various in vitro and in vivo studies . For instance, its antiparasitic effects in goldfish were maintained over a 12-hour period, with a significant reduction in parasite load . Long-term studies have also shown that pellitorine can inhibit inflammatory responses and reduce sepsis-related mortality in animal models . These findings suggest that pellitorine has a stable and lasting impact on cellular function.
Dosage Effects in Animal Models
The effects of pellitorine vary with different dosages in animal models. In goldfish, a dosage of 5 mg/mL was found to be effective in detaching 80% of Argulus spp. within 12 hours . Higher dosages of pellitorine have been associated with increased toxicity and adverse effects, highlighting the importance of determining optimal dosages for therapeutic use . In cancer studies, pellitorine exhibited dose-dependent cytotoxicity, with higher concentrations leading to greater apoptosis in cancer cells .
Metabolic Pathways
Pellitorine is involved in several metabolic pathways, including methylenedioxy group demethylation and oxidation reactions . These metabolic processes are facilitated by liver microsomes and vary between species . The primary metabolite of pellitorine has been identified and characterized, providing insights into its metabolic fate and potential interactions with other compounds . Understanding these pathways is crucial for optimizing pellitorine’s therapeutic applications.
Transport and Distribution
Within cells and tissues, pellitorine is transported and distributed through specific mechanisms. It has been shown to interact with transporters and binding proteins, influencing its localization and accumulation . Pellitorine’s ability to inhibit the TRPV1 ion channel suggests that it can modulate calcium transport and signaling pathways . These interactions play a role in its therapeutic effects and distribution within the body.
Subcellular Localization
Pellitorine’s subcellular localization is essential for its activity and function. It has been observed to localize to specific compartments, such as mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells . Additionally, pellitorine’s interactions with ion channels and transporters suggest that it may be targeted to specific cellular membranes . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
准备方法
合成路线和反应条件: 胡椒碱可以通过在特定条件下异丁胺与癸-2,4-二烯酸反应合成。 反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC),以促进酰胺键的形成 .
工业生产方法: 胡椒碱的工业生产涉及从天然来源(如胡椒的根)中提取该化合物。提取过程包括干燥植物材料,然后使用乙醇或甲醇进行溶剂提取。 然后使用色谱技术浓缩和纯化提取物 .
反应类型:
氧化: 胡椒碱可以发生氧化反应,导致形成各种氧化衍生物。
还原: 该化合物可以被还原形成饱和酰胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂,例如氢化铝锂 (LiAlH4)。
取代: 在碱性条件下可以使用胺和硫醇等亲核试剂.
主要产品:
氧化: 胡椒碱的氧化衍生物。
还原: 饱和酰胺。
取代: 根据所用亲核试剂的不同,各种取代的酰胺.
相似化合物的比较
Capsaicin: Another TRPV1 receptor agonist known for its pungent taste and pain-relieving properties.
Piperine: Found in black pepper, shares similar anti-inflammatory and anti-cancer properties.
Uniqueness of Pellitorin:
- Pellitorin is unique due to its dual role as a TRPV1 receptor antagonist and an inhibitor of enzymes like α-glucosidase and ACAT. This dual functionality makes it a versatile compound with multiple therapeutic applications .
属性
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQQZHFHJDIRE-BNFZFUHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019978 | |
| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless off-white to yellow solid; Spicy herb-type aroma | |
| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18836-52-7 | |
| Record name | Pellitorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pellitorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-Isobutyl-deca-2,4-dienamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELLITORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)








